N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Description
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Biological Activity
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The structure contains a thiadiazole ring, an amide group, and various aromatic components that contribute to its biological activity.
Research indicates that compounds similar to this compound primarily target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation:
- PI3K/mTOR Pathway Inhibition : This pathway is often dysregulated in cancer cells. By inhibiting PI3K and mTOR activity, the compound may effectively reduce tumor cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through various signaling cascades influenced by the inhibition of these pathways.
Anticancer Activity
A study published in Acta Pharmaceutica evaluated the anticancer properties of novel thiadiazole derivatives against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancer).
- Results : Among the tested compounds, some derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin. For example:
Selectivity Studies
The selectivity towards cancerous versus non-cancerous cells was assessed using NIH3T3 cells as a control. The promising selectivity ratios indicate potential for therapeutic applications with reduced side effects.
Case Studies
In a broader context, several studies have highlighted the efficacy of thiadiazole derivatives in anticancer therapies:
- Thiadiazole Derivatives : Research has shown that these compounds can inhibit RNA and DNA synthesis in cancer cells without significantly affecting protein synthesis . This selective action underscores their potential as targeted therapies.
- Synergistic Effects : Combining thiadiazole derivatives with other chemotherapeutic agents has been suggested to enhance overall efficacy while minimizing toxicity .
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-7-13(2)9-17(8-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-6-5-14(3)15(4)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIRQFXEEFDLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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